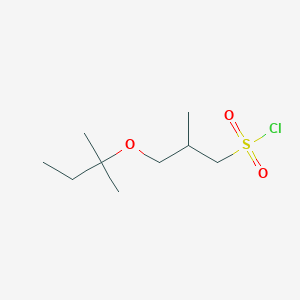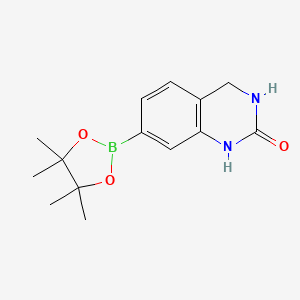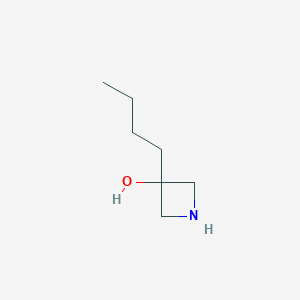
(E)-6-aminohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-6-aminohex-2-en-1-ol is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-aminohex-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 6-bromohex-2-ene with ammonia (NH3) under controlled conditions to introduce the amino group. Another method includes the reduction of 6-nitrohex-2-ene using hydrogen gas (H2) in the presence of a palladium catalyst to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of (2E)-6-aminohex-2-en-1-ol may involve the catalytic hydrogenation of 6-nitrohex-2-ene. This process is typically carried out in a high-pressure reactor with a palladium on carbon (Pd/C) catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-6-aminohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexene chain can be reduced to form a saturated amino alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst is commonly used for the reduction of the double bond.
Substitution: Halogenating agents like bromine (Br2) can be used to substitute the amino group.
Major Products
Oxidation: Formation of 6-oxohex-2-en-1-ol.
Reduction: Formation of 6-aminohexan-1-ol.
Substitution: Formation of 6-bromohex-2-en-1-ol.
Applications De Recherche Scientifique
(2E)-6-aminohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which (2E)-6-aminohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-aminohexan-1-ol: A saturated analog with similar functional groups but lacking the double bond.
6-nitrohex-2-en-1-ol: A nitro-substituted analog that can be reduced to form (2E)-6-aminohex-2-en-1-ol.
Uniqueness
(2E)-6-aminohex-2-en-1-ol is unique due to the presence of both an amino group and a double bond in its structure
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(E)-6-aminohex-2-en-1-ol |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6-8/h2,4,8H,1,3,5-7H2/b4-2+ |
Clé InChI |
VGCCWFWWDWZAFB-DUXPYHPUSA-N |
SMILES isomérique |
C(C/C=C/CO)CN |
SMILES canonique |
C(CC=CCO)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)
![2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)


![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)


![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)






